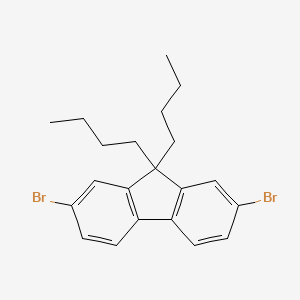
2,7-Dibromo-9,9-dibutyl-9H-fluorene
Overview
Description
2,7-Dibromo-9,9-dibutyl-9H-fluorene: is an organic compound belonging to the fluorene family. It is characterized by the presence of two bromine atoms at the 2 and 7 positions and two butyl groups at the 9 position of the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-9,9-dibutyl-9H-fluorene typically involves the bromination of 9,9-dibutylfluorene. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,7-Dibromo-9,9-dibutyl-9H-fluorene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki and Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of conjugated polymers for electronic applications.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves the use of palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Stille Coupling: Utilizes organotin compounds, palladium catalysts, and bases in similar solvents.
Major Products: The major products formed from these reactions are often conjugated polymers or small molecules with extended π-conjugation, which are useful in optoelectronic devices .
Scientific Research Applications
Chemistry: 2,7-Dibromo-9,9-dibutyl-9H-fluorene is used as a building block in the synthesis of conjugated polymers and small molecules for organic electronics. Its derivatives are explored for their electronic properties and stability .
Biology and Medicine: While its primary applications are in materials science, derivatives of this compound are being investigated for potential use in biological imaging and as sensors due to their fluorescent properties .
Industry: In the industrial sector, this compound is used in the production of OLEDs, OPVs, and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism by which 2,7-Dibromo-9,9-dibutyl-9H-fluorene exerts its effects is primarily through its electronic properties. The bromine atoms and butyl groups influence the compound’s ability to participate in π-conjugation, which is crucial for its role in optoelectronic devices. The molecular targets are typically the active sites in the polymer chains or small molecules where electron transfer and light emission occur .
Comparison with Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,9-dioctyl-9H-fluorene
- 2,7-Dibromofluorene
Comparison: 2,7-Dibromo-9,9-dibutyl-9H-fluorene is unique due to the presence of butyl groups, which provide a balance between solubility and electronic properties. In comparison, 2,7-Dibromo-9,9-dimethyl-9H-fluorene has smaller methyl groups, which may lead to different solubility and packing properties in solid-state applications . On the other hand, 2,7-Dibromo-9,9-dioctyl-9H-fluorene has larger octyl groups, which enhance solubility but may affect the electronic properties differently .
Properties
IUPAC Name |
2,7-dibromo-9,9-dibutylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Br2/c1-3-5-11-21(12-6-4-2)19-13-15(22)7-9-17(19)18-10-8-16(23)14-20(18)21/h7-10,13-14H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJQIUMIEAWVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625926 | |
| Record name | 2,7-Dibromo-9,9-dibutyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188200-91-1 | |
| Record name | 2,7-Dibromo-9,9-dibutyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

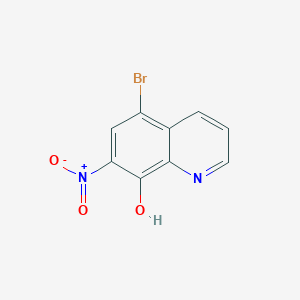

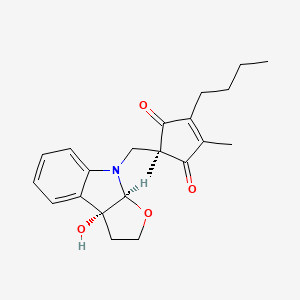
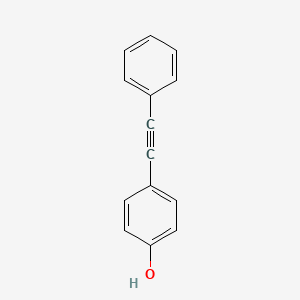
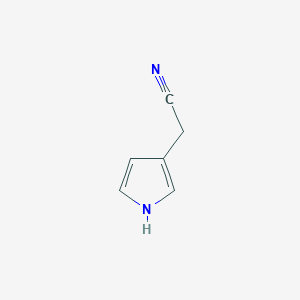
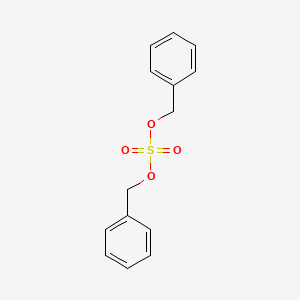
![1,5-Dioxaspiro[2.5]octane](/img/structure/B3048886.png)
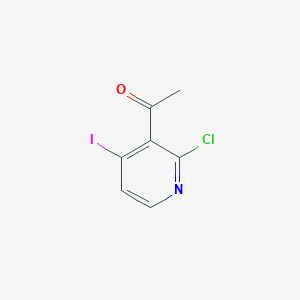
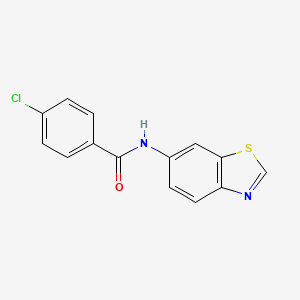
![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, acetate](/img/structure/B3048892.png)
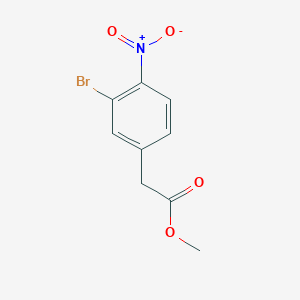
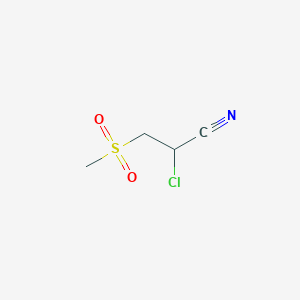
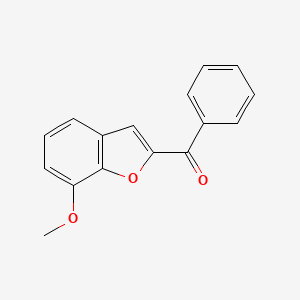
![3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3048899.png)
